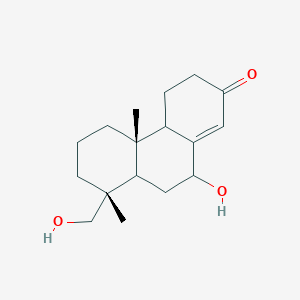
13-Oxopodocarp-8(14)-ene-7alpha,18-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Oxopodocarp-8(14)-ene-7alpha,18-diol is an organic compound with a complex structure that includes a diterpenoid skeleton. This compound is known for its potential applications in various fields, including medicinal chemistry and natural product synthesis. It is characterized by the presence of multiple functional groups, including a ketone and hydroxyl groups, which contribute to its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-Oxopodocarp-8(14)-ene-7alpha,18-diol typically involves multiple steps, starting from readily available natural products or simpler synthetic intermediates. One common approach is the chemical modification of podocarpic acid derivatives. The key steps often include oxidation, reduction, and selective functional group transformations under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources, followed by purification and chemical modification. The use of biocatalysts and green chemistry principles is also explored to enhance yield and reduce environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Substitution: Functional group substitutions, such as hydroxylation or halogenation, can be performed to modify the compound’s reactivity and biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, hydroxylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex natural products and analogs.
Biology: Investigated for its biological activity, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 13-Oxopodocarp-8(14)-ene-7alpha,18-diol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Podocarpic Acid: A precursor in the synthesis of 13-Oxopodocarp-8(14)-ene-7alpha,18-diol, sharing a similar diterpenoid skeleton.
Dehydroabietic Acid: Another diterpenoid with structural similarities, used in various chemical and biological studies.
Abietic Acid: A related compound with similar functional groups, known for its use in resin production and biological activity.
Uniqueness: this compound stands out due to its unique combination of functional groups and its specific biological activities. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H26O3 |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(4bS,8R)-10-hydroxy-8-(hydroxymethyl)-4b,8-dimethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-one |
InChI |
InChI=1S/C17H26O3/c1-16(10-18)6-3-7-17(2)13-5-4-11(19)8-12(13)14(20)9-15(16)17/h8,13-15,18,20H,3-7,9-10H2,1-2H3/t13?,14?,15?,16-,17+/m0/s1 |
InChI Key |
ZAYXCFZRTAJXMC-LSSJBHJESA-N |
Isomeric SMILES |
C[C@]1(CCC[C@]2(C1CC(C3=CC(=O)CCC32)O)C)CO |
Canonical SMILES |
CC1(CCCC2(C1CC(C3=CC(=O)CCC32)O)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















